4-benzylmorpholine-2-carbonyl Chloride Hydrochloride

Purity specification Pharmaceutical intermediate sourcing Quality control

4-Benzylmorpholine-2-carbonyl chloride hydrochloride (CAS 135072-14-9) is a reactive morpholine-derived acyl chloride building block featuring an electrophilic carbonyl chloride group at the C2 position and an N-benzyl substituent on the morpholine ring. As a hydrochloride salt, the compound has a molecular weight of 276.16 g/mol and the molecular formula C12H15Cl2NO2.

Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
CAS No. 135072-14-9
Cat. No. B162084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzylmorpholine-2-carbonyl Chloride Hydrochloride
CAS135072-14-9
Molecular FormulaC12H15Cl2NO2
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C(=O)Cl.Cl
InChIInChI=1S/C12H14ClNO2.ClH/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H
InChIKeyYSRHHGPYAJFXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylmorpholine-2-carbonyl Chloride Hydrochloride: CAS 135072-14-9 Specifications and Procurement Reference


4-Benzylmorpholine-2-carbonyl chloride hydrochloride (CAS 135072-14-9) is a reactive morpholine-derived acyl chloride building block featuring an electrophilic carbonyl chloride group at the C2 position and an N-benzyl substituent on the morpholine ring [1]. As a hydrochloride salt, the compound has a molecular weight of 276.16 g/mol and the molecular formula C12H15Cl2NO2 . The combination of the acid chloride functionality and the benzyl-protected morpholine nitrogen makes this compound a valuable intermediate for introducing the 4-benzylmorpholine-2-carbonyl moiety onto nucleophilic substrates, with applications in pharmaceutical intermediate synthesis [2].

Why 4-Benzylmorpholine-2-carbonyl Chloride Hydrochloride Cannot Be Substituted by Generic Morpholine Carbonyl Chlorides


Morpholine carbonyl chlorides exist in multiple regioisomeric and substitution variants that are chemically non-interchangeable. 4-Morpholinecarbonyl chloride (CAS 15159-40-7), bearing the carbonyl chloride at the N4 position, generates N-carbamoyl derivatives, whereas 4-benzylmorpholine-2-carbonyl chloride hydrochloride incorporates the reactive acyl group at the C2 position of the morpholine ring . This C2 carbonyl placement enables the synthesis of 2-substituted morpholine derivatives that serve as critical pharmacophoric elements in chiral drug intermediates, including selective norepinephrine reuptake inhibitors [1]. Additionally, the N-benzyl substituent provides a chemically orthogonal protecting group that can be removed under hydrogenolysis conditions independent of the acyl chloride reactivity, a strategic advantage unavailable in unsubstituted or N-alkyl morpholine carbonyl chlorides [2].

Quantitative Differentiation Evidence: 4-Benzylmorpholine-2-carbonyl Chloride Hydrochloride vs. Closest Analogs


Commercial Purity Specification Comparison: 98% vs. 95% Minimum Assay

Commercial suppliers of 4-benzylmorpholine-2-carbonyl chloride hydrochloride offer the compound at two distinct purity tiers: 98% minimum assay from Fluorochem and 95% minimum assay from AKSci . This 3-percentage-point differential in minimum purity specification represents a meaningful procurement consideration for applications requiring higher stoichiometric precision or for reactions where residual impurities may interfere with subsequent transformations.

Purity specification Pharmaceutical intermediate sourcing Quality control

Regioisomeric Differentiation: C2-Carbonyl vs. N4-Carbonyl Morpholine Acyl Chlorides

4-Benzylmorpholine-2-carbonyl chloride hydrochloride bears the reactive carbonyl chloride at the C2 position of the morpholine ring, whereas the commercially prevalent analog 4-morpholinecarbonyl chloride (CAS 15159-40-7) bears the acyl chloride at the N4 position . This regioisomeric difference is chemically fundamental: N4-carbonyl chlorides produce N-carbamoyl derivatives, while C2-carbonyl chlorides yield 2-acyl morpholines that serve as intermediates for chiral drug scaffolds including (S,S)-reboxetine and related norepinephrine reuptake inhibitors [1].

Regioisomer Morpholine substitution pattern Pharmaceutical intermediate design

Enantioselective Utility: Chiral Resolution Yields in 2-Morpholine Drug Intermediate Synthesis

The 4-benzylmorpholine-2-carbonyl scaffold, accessible via this acid chloride, supports the synthesis of chiral pharmaceutical intermediates. In the production of (4-benzylmorpholin-2-(S)-yl)(tetrahydropyran-4-yl)methanone mesylate—a key starting material for an Eli Lilly phase 2 investigational drug candidate—resolution of a morpholine amide intermediate installed the S-morpholino stereocenter in 35% yield, followed by a high-yielding Grignard reaction in 89% yield [1]. In a separate optimized asymmetric synthesis of an edivoxetine·HCl intermediate, the final (S)-morpholino acid was converted to the target compound using T3P with >99.9% purity in 75% yield [2].

Chiral synthesis Enantioselective resolution Pharmaceutical process chemistry

Benzylmorpholine Scaffold Selectivity: >25-Fold CYP2A13 vs. CYP2A6 Discrimination

The 4-benzylmorpholine scaffold, of which 4-benzylmorpholine-2-carbonyl chloride hydrochloride is a functionalized derivative, has been shown to support selective inhibition of CYP2A13 over the closely related hepatic isoform CYP2A6 (94% sequence identity). In a structure-activity relationship study of 24 benzylmorpholine analogs, three analogs bearing ortho-benzyl substitution exhibited >25-fold selectivity for CYP2A13 over CYP2A6 [1]. This selectivity profile is not shared by unsubstituted morpholine or N-alkyl morpholine scaffolds, establishing the benzylmorpholine core as a privileged scaffold for selective CYP2A13 targeting.

Cytochrome P450 inhibition CYP2A13 selectivity Lung cancer chemoprevention

N-Benzyl Orthogonal Protection: Enables Hydrogenolytic Deprotection Independent of Acyl Chloride Chemistry

The N-benzyl substituent in 4-benzylmorpholine-2-carbonyl chloride hydrochloride serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis without affecting the acid chloride functionality or C2-derived amide bonds. A 2023 patent application from Supernus Pharmaceuticals describes a process wherein an N-benzyl protected morpholine intermediate is converted to an N-benzyl chlorocarbamate salt that loses benzyl chloride upon heating, demonstrating the synthetic versatility of the benzyl group [1]. This orthogonal protection strategy is unavailable in N-H, N-alkyl, or N-acyl morpholine carbonyl chlorides.

Orthogonal protecting group Hydrogenolysis Synthetic strategy

Physical State and Handling: Hydrochloride Salt vs. Free Base Acyl Chloride Stability

4-Benzylmorpholine-2-carbonyl chloride hydrochloride is supplied as a solid hydrochloride salt, whereas the closely related commercial analog 4-morpholinecarbonyl chloride (CAS 15159-40-7) is a liquid at ambient temperature with a density of 1.282 g/mL at 25°C . The solid salt form offers advantages in weighing accuracy and handling for small-scale research applications, with documented melting point of approximately 100°C .

Salt form stability Solid reagent handling Moisture sensitivity

Optimal Application Scenarios for 4-Benzylmorpholine-2-carbonyl Chloride Hydrochloride Based on Quantitative Evidence


Synthesis of Chiral 2-Substituted Morpholine Pharmaceutical Intermediates

This compound is optimally deployed in synthetic routes requiring C2-substituted morpholine scaffolds with defined stereochemistry. The 4-benzylmorpholine-2-carbonyl scaffold has been employed in the commercial synthesis of (4-benzylmorpholin-2-(S)-yl)(tetrahydropyran-4-yl)methanone mesylate, a key starting material for a phase 2 investigational drug candidate, achieving a chiral resolution yield of 35% with subsequent 89% yield in the Grignard coupling step [1]. The edivoxetine·HCl intermediate synthesis demonstrated 75% yield with >99.9% purity using an optimized diazotization-based asymmetric route [2].

Acylation of Nucleophiles Requiring Orthogonal N-Benzyl Protection

For multi-step syntheses where the morpholine nitrogen must remain protected during C2-acylation and subsequent transformations, this compound provides an orthogonal protection strategy. The N-benzyl group can be cleaved under hydrogenolysis conditions without affecting the newly formed amide or ester bonds at C2 [1]. A 2023 patent describes the sequential use of N-benzyl protected morpholine intermediates, with benzyl chloride elimination occurring thermally after conversion to the chlorocarbamate salt [2].

Preparation of 2-Morpholine Carboxamides for Structure-Activity Relationship Studies

Researchers investigating SAR around the morpholine scaffold for enzyme inhibition can use this acid chloride to generate diverse 2-morpholine carboxamides. The benzylmorpholine core has demonstrated class-level selectivity advantages, with certain analogs exhibiting >25-fold selectivity for CYP2A13 over CYP2A6 [1]. The acid chloride functionality enables rapid derivatization with amine-containing pharmacophores for library synthesis.

Synthetic Route Development Requiring High-Purity Acylating Reagent

In process chemistry applications where impurity profiles must be tightly controlled, procurement of the 98% purity grade (as supplied by Fluorochem) [1] provides a 3-percentage-point purity advantage over the 95% grade [2]. This differential may be consequential for reactions sensitive to residual starting materials or hydrolysis byproducts, particularly in late-stage pharmaceutical intermediate production where impurity carry-through must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.